1h-Pyrrolo[3,2-b]pyridine-6-carboxamide

Catalog No.
S7876279
CAS No.
M.F
C8H7N3O
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1h-Pyrrolo[3,2-b]pyridine-6-carboxamide

Product Name

1h-Pyrrolo[3,2-b]pyridine-6-carboxamide

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-6-carboxamide

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c9-8(12)5-3-7-6(11-4-5)1-2-10-7/h1-4,10H,(H2,9,12)

InChI Key

USURAQGFHNNMMX-UHFFFAOYSA-N

SMILES

C1=CNC2=C1N=CC(=C2)C(=O)N

Canonical SMILES

C1=CNC2=C1N=CC(=C2)C(=O)N

1H-Pyrrolo[3,2-b]pyridine-6-carboxamide is a heterocyclic compound characterized by a pyrrole and pyridine ring system. Its molecular formula is C8H6N2O2C_8H_6N_2O_2 with a molecular weight of approximately 162.15 g/mol. The compound features a carboxamide functional group, which contributes to its chemical reactivity and biological activity. The structure of 1H-Pyrrolo[3,2-b]pyridine-6-carboxamide is significant in medicinal chemistry due to its potential therapeutic applications and interactions with biological targets.

, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other derivatives.
  • Amidation: The carboxylic acid moiety can react with amines to form amides, enhancing its pharmacological properties.
  • Substitution Reactions: The nitrogen atoms in the pyrrole and pyridine rings can participate in electrophilic substitution reactions, allowing for the introduction of various substituents that can modify biological activity .

The biological activity of 1H-Pyrrolo[3,2-b]pyridine-6-carboxamide has been explored in various studies. It has shown potential as an inhibitor of phosphodiesterase enzymes, particularly phosphodiesterase 4B (PDE4B), which plays a role in inflammatory responses. Compounds similar to this have been noted for their ability to inhibit tumor necrosis factor-alpha (TNF-α) release from macrophages, suggesting anti-inflammatory properties. Additionally, some derivatives have exhibited selective activity against central nervous system receptors, indicating potential applications in treating neurological disorders .

Several synthesis methods have been developed for 1H-Pyrrolo[3,2-b]pyridine-6-carboxamide:

  • Condensation Reactions: Starting from appropriate pyrrole and pyridine precursors, condensation reactions can yield the desired compound.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields through the application of microwave energy, often leading to improved efficiency in synthesizing the compound.
  • Multi-Step Synthetic Routes: These routes may involve initial formation of an ester followed by hydrolysis and amidation steps to achieve the final carboxamide product .

1H-Pyrrolo[3,2-b]pyridine-6-carboxamide has several notable applications:

  • Pharmaceutical Development: Its potential as a PDE4B inhibitor makes it a candidate for developing treatments for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
  • Research Tool: It serves as a valuable tool in studying cellular signaling pathways involving cyclic adenosine monophosphate (cAMP) modulation.
  • Drug Design: The compound's structure provides a scaffold for designing novel derivatives with enhanced biological activities and selectivity profiles .

Interaction studies involving 1H-Pyrrolo[3,2-b]pyridine-6-carboxamide focus on its binding affinity and inhibition mechanisms against specific enzymes like phosphodiesterases. These studies often utilize molecular docking simulations to predict how the compound interacts with target proteins at the molecular level. Such insights are crucial for optimizing lead compounds in drug discovery processes.

Several compounds share structural similarities with 1H-Pyrrolo[3,2-b]pyridine-6-carboxamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
1H-Pyrrolo[2,3-b]pyridine-2-carboxamidePyrrolo-pyridine derivativeSelective PDE4B inhibitor with CNS receptor activity
1H-Pyrrolo[3,4-b]quinolineQuinoline derivativeExhibits antitumor properties
1H-Indole-2-carboxamideIndole derivativeKnown for neuroprotective effects

Uniqueness of 1H-Pyrrolo[3,2-b]pyridine-6-carboxamide

The uniqueness of 1H-Pyrrolo[3,2-b]pyridine-6-carboxamide lies in its specific arrangement of nitrogen atoms within a fused ring system that enhances its interaction with biological targets compared to other similar compounds. Its dual functionality as both a PDE inhibitor and a potential modulator of inflammatory pathways distinguishes it from other derivatives.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

161.058911855 g/mol

Monoisotopic Mass

161.058911855 g/mol

Heavy Atom Count

12

Dates

Last modified: 02-18-2024

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